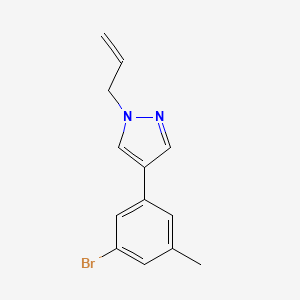
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
The synthesis of 1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-methylbenzaldehyde and hydrazine hydrate.
Formation of Intermediate: The initial step involves the condensation of 3-bromo-5-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Allylation: The final step involves the allylation of the pyrazole ring using allyl bromide under basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole depends on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1-Allyl-4-(3-bromo-5-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Allyl-4-phenyl-1H-pyrazole: Lacks the bromine and methyl groups, which may affect its reactivity and applications.
1-Allyl-4-(3-chloro-5-methylphenyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.
1-Allyl-4-(3-bromo-5-ethylphenyl)-1H-pyrazole: Contains an ethyl group instead of a methyl group, which may affect its steric and electronic properties.
Propiedades
Fórmula molecular |
C13H13BrN2 |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
4-(3-bromo-5-methylphenyl)-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C13H13BrN2/c1-3-4-16-9-12(8-15-16)11-5-10(2)6-13(14)7-11/h3,5-9H,1,4H2,2H3 |
Clave InChI |
BHXXNUQNNNSAJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C2=CN(N=C2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
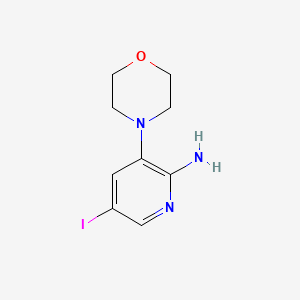

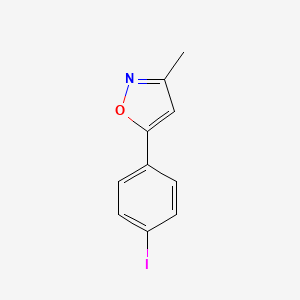
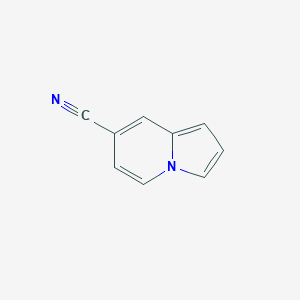
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
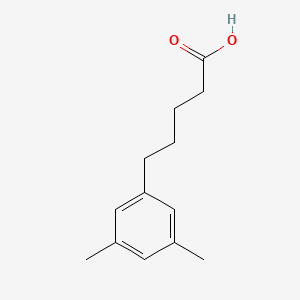

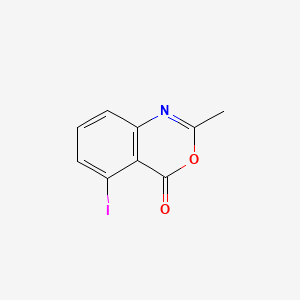
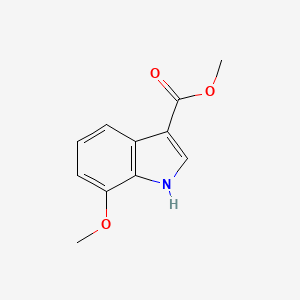

![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
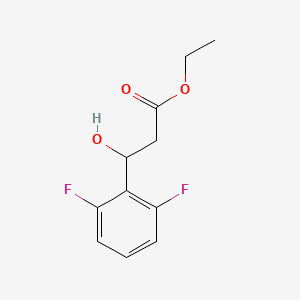
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
